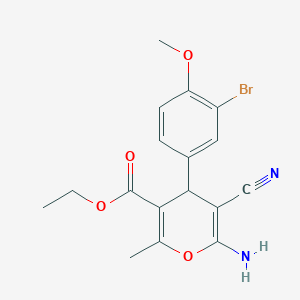![molecular formula C22H21NO B4898542 9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)
9-[3-(3-methylphenoxy)propyl]-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[3-(3-methylphenoxy)propyl]-9H-carbazole, also known as MPP-Cbz, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPP-Cbz is a carbazole derivative that has shown promise in various studies, including cancer research, neuroprotection, and anti-inflammatory effects.
作用机制
The mechanism of action of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole is not fully understood. However, studies have shown that 9-[3-(3-methylphenoxy)propyl]-9H-carbazole exerts its effects through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been shown to have various biochemical and physiological effects. In cancer cells, 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been shown to induce cell cycle arrest and apoptosis. 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In animal models of neurodegenerative diseases, 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been shown to protect against neuronal cell death and improve cognitive function. 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has also been shown to possess anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole for lab experiments include its simple synthesis method and its potential therapeutic applications. 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. However, the limitations of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole include its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole. One potential direction is the investigation of its potential use in combination with other drugs for cancer treatment. Another direction is the study of its effects on other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, the development of analogs of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents.
合成方法
The synthesis of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole involves the reaction of 3-methylphenol with 1-bromo-3-chloropropane to form 3-(3-methylphenoxy)propyl bromide. This intermediate is then reacted with carbazole in the presence of a palladium catalyst to yield 9-[3-(3-methylphenoxy)propyl]-9H-carbazole. The synthesis method of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole is relatively simple and can be carried out in a laboratory setting.
科学研究应用
9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been studied extensively for its potential therapeutic applications. In cancer research, 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has also demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
9-[3-(3-methylphenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-17-8-6-9-18(16-17)24-15-7-14-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h2-6,8-13,16H,7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNOLQKLJRUSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(3-Methylphenoxy)propyl]carbazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

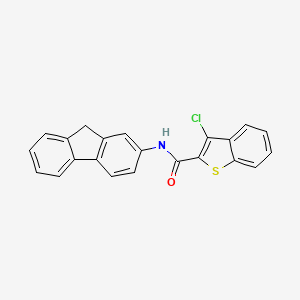
![4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4898463.png)
![1-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B4898471.png)
![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)
![1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)
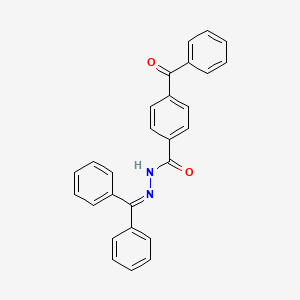
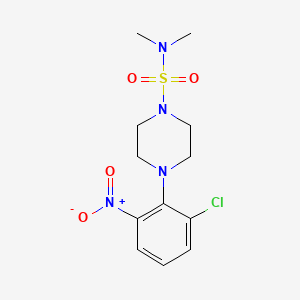
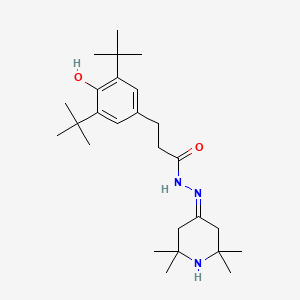
![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)
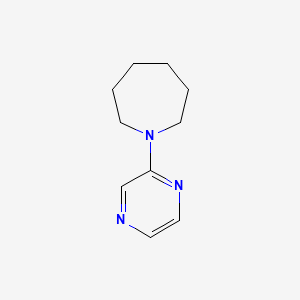
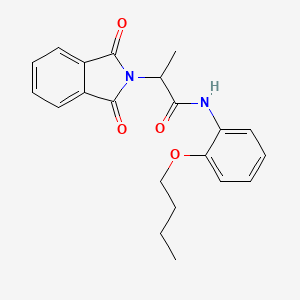
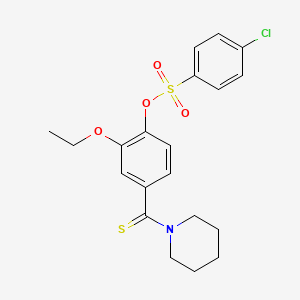
![1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)
